3-(Methylamino)pyridazine-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methylamino)pyridazine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-8-6-5(4-7)2-3-9-10-6/h2-3H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXVIGZKPHFKID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CN=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between 3-(Methylamino)pyridazine-4-carbonitrile and related heterocyclic carbonitriles:
Key Observations:
- Core Heterocycle Differences: Pyridazine (two adjacent N atoms) offers greater electron deficiency compared to pyridine or pyrazole, influencing reactivity in nucleophilic substitution or coordination chemistry.
- Substituent Effects :
Q & A
Q. What are the established synthetic routes for 3-(Methylamino)pyridazine-4-carbonitrile, and what reaction conditions optimize yield?
The compound is synthesized via a three-component reaction involving aldehydes, malononitrile, and methylhydrazine. Key steps include:
- Reagents : Aldehyde (e.g., 4-chlorobenzaldehyde), malononitrile, methylhydrazine, ethanol as solvent, and piperidine as a catalyst.
- Conditions : Reflux at 80–90°C for 6–8 hours under inert atmosphere.
- Purification : Recrystallization from ethanol-DMF (1:2) yields pure product (70–85% yield). Adjusting molar ratios (1:1.2:1 for aldehyde:malononitrile:hydrazine) minimizes byproducts .
Q. How is 3-(Methylamino)pyridazine-4-carbonitrile characterized structurally?
- IR Spectroscopy : A sharp peak at ~2215 cm⁻¹ confirms the nitrile (-CN) group. N-H stretches for methylamino appear at ~3320–3350 cm⁻¹ .
- NMR :
- ¹H NMR : Methylamino protons resonate at δ 2.8–3.1 ppm (singlet), while aromatic protons appear as multiplets at δ 7.2–8.5 ppm.
- ¹³C NMR : The nitrile carbon is observed at ~115–118 ppm, and the pyridazine ring carbons at 125–160 ppm .
- Mass Spectrometry : Molecular ion [M+H]⁺ matches the theoretical m/z (e.g., 189.08 for C₇H₇N₅) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Screening : MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli via broth microdilution assays.
- Cytotoxicity : IC₅₀ > 50 µM in MTT assays against HeLa cells, suggesting low toxicity .
Advanced Research Questions
Q. How do electronic effects of substituents influence the synthesis and reactivity of 3-(Methylamino)pyridazine-4-carbonitrile derivatives?
- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents on the aldehyde component increase reaction rate (yield >80%) by enhancing electrophilicity.
- Electron-Donating Groups (EDGs) : Methoxy groups reduce yield (55–60%) due to steric hindrance and reduced aldehyde reactivity.
- Mechanistic Insight : DFT calculations suggest EWGs lower the energy barrier for Knoevenagel condensation (rate-determining step) .
Q. What advanced spectroscopic or computational methods resolve ambiguities in structural assignments?
- X-Ray Crystallography : Confirms planarity of the pyridazine ring and spatial orientation of the methylamino group (bond angle: 120°±2°).
- HPLC-MS/MS : Detects trace impurities (e.g., unreacted malononitrile) at <0.5% levels.
- Molecular Docking : Predicts binding to E. coli DNA gyrase (binding energy: −8.2 kcal/mol) via hydrogen bonding with Arg76 and hydrophobic interactions .
Q. How can reaction scalability and green chemistry principles be applied to its synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes (yield: 78%) with 20% less solvent .
- Solvent Optimization : Replacing ethanol with cyclopentyl methyl ether (CPME) improves recyclability and reduces waste.
- Catalyst Recycling : Piperidine immobilized on silica gel allows 3–5 reuse cycles without yield loss .
Q. What contradictions exist in reported biological data, and how can they be addressed?
- Discrepancy : Some studies report potent antifungal activity (IC₅₀: 5 µM), while others show no effect.
- Resolution : Variability may stem from assay conditions (e.g., pH, inoculum size). Standardized CLSI protocols and metabolic stability studies (e.g., microsomal incubation) are recommended .
Methodological Guidelines
Q. Experimental Design for Structure-Activity Relationship (SAR) Studies
Q. Data Contradiction Analysis Framework
- Step 1 : Replicate experiments under identical conditions (solvent, temperature, cell line).
- Step 2 : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics).
- Step 3 : Apply multivariate analysis to identify confounding variables (e.g., solvent polarity, light exposure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
